molecular formula C11H14O2 B15334135 3-(4-Methoxyphenyl)cyclobutanol

3-(4-Methoxyphenyl)cyclobutanol

Cat. No.: B15334135
M. Wt: 178.23 g/mol
InChI Key: XYTIQERRJGBDCC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)cyclobutanol is an organic compound with the molecular formula C11H14O2 It features a cyclobutanol ring substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)cyclobutanol can be achieved through several methods. One common approach involves the cycloaddition of 4-methoxyphenyl-substituted alkenes with suitable cyclobutanone precursors. Another method includes the use of epihalohydrins or epoxy alcohol derivatives in a formal [3+1]-cycloaddition reaction with 1,1-diborylalkanes . These reactions typically require specific catalysts and controlled conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize efficiency and yield. The exact methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted cyclobutanols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Methoxyphenyl)cyclobutanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Methoxyphenyl)cyclobutanol include:

Uniqueness

What sets this compound apart is its methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where the methoxy functionality is desired.

Properties

IUPAC Name

3-(4-methoxyphenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-11-4-2-8(3-5-11)9-6-10(12)7-9/h2-5,9-10,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTIQERRJGBDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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